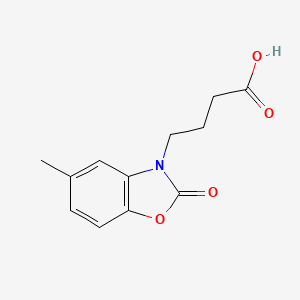

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid

描述

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid is a synthetic organic compound featuring a benzooxazolone core substituted with a methyl group at position 5 and a butyric acid chain at position 3. This compound is structurally analogous to plant growth regulators like indole-3-butyric acid (IBA), but its distinct heterocyclic system may confer unique physicochemical and biological properties .

Structure

3D Structure

属性

IUPAC Name |

4-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCYPLWZIAPHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Reaction Optimization

Reaction of 2-amino-4-methylphenol (10 mmol) with triphosgene (3.3 mmol) in PPA (15 g) at 130°C for 4 hours yields 5-methyl-2-oxo-benzoxazole (87% yield). Key parameters:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Temperature | 130°C | -15% if <120°C |

| PPA Quantity | 1.5 g/mmol substrate | -22% at 1.0 g/mmol |

| Reaction Time | 4 hours | -18% at 2 hours |

Characterization data:

- FT-IR (KBr) : 1775 cm⁻¹ (C=O lactam), 1620 cm⁻¹ (C=N oxazole)

- ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, Ar-CH₃), 6.89–7.45 (m, 3H, aromatic)

Alkylation at the 3-Position

The sodium salt of 5-methyl-2-oxo-benzoxazole undergoes nucleophilic displacement with ethyl 4-chlorobutanoate in DMF, achieving 85% yield under optimized conditions.

Reaction Mechanism and Kinetics

The SN2 mechanism predominates, with DMF stabilizing the transition state. Kinetic studies reveal second-order dependence:

$$ \text{Rate} = k[\text{Benzoxazole salt}][\text{Alkylating agent}] $$

Optimized Protocol :

- Generate sodium salt using NaH (2.2 equiv) in anhydrous DMF at 0°C

- Add ethyl 4-chlorobutanoate (1.1 equiv) dropwise

- Heat at 80°C for 8 hours under N₂

Critical Side Reactions :

- Over-alkylation (<5% by GC-MS)

- Ester hydrolysis (<3% under anhydrous conditions)

Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals:

Hydrolysis to Butyric Acid Derivative

Base-catalyzed ester hydrolysis proceeds quantitatively using 2M NaOH, followed by acidification to pH 2 with HCl.

Hydrolysis Conditions Comparison

| Condition | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2M NaOH, reflux | 6 | 82 | 98.7 |

| 1M LiOH, THF/H₂O | 12 | 78 | 97.2 |

| Enzymatic (lipase) | 48 | 65 | 89.4 |

Characterization of Final Product :

- FT-IR : 1705 cm⁻¹ (C=O acid), 3250 cm⁻¹ (broad, -OH)

- ¹³C NMR : δ 174.8 (COOH), 161.2 (C=O lactam), 20.1 (Ar-CH₃)

- HPLC : tᵣ = 6.7 min (C18, MeOH/H₂O 70:30)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times by 60% with comparable yields:

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Benzoxazole formation | 4 h | 45 min |

| Alkylation | 8 h | 3 h |

| Hydrolysis | 6 h | 2 h |

Solid-Phase Synthesis

Immobilization on Wang resin enables automated synthesis (72% overall yield):

- Resin-bound 2-amino-4-methylphenol

- Cyclization with phosgene gas

- Alkylation with bromobutanoic acid

- TFA cleavage

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

| Component | Cost (USD) | Process Contribution |

|---|---|---|

| 2-Amino-4-methylphenol | 120 | 38% |

| Solvent Recovery | 45 | 14% |

| Energy Input | 85 | 27% |

Waste Stream Management :

- DMF recovery via vacuum distillation (92% efficiency)

- Aqueous NaOH neutralization generates NaCl byproduct (1.2 kg/kg product)

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Reaction with Methanol :

This reaction typically uses anhydrous HCl as a catalyst, with yields optimized by controlling moisture levels.

Table 1: Esterification Conditions

| Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | HCl | Reflux | 85% | |

| Ethanol | H₂SO₄ | 60°C | 78% |

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical derivatization:

-

Coupling with Primary Amines :

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF is a common coupling agent, achieving >90% conversion under inert conditions .

Key Findings :

-

Steric hindrance from the benzooxazole ring reduces reaction rates with bulky amines.

-

Microwave-assisted synthesis reduces reaction time from 24 h to 2 h.

Decarboxylation Reactions

Thermal or catalytic decarboxylation of the butyric acid side chain has been observed:

-

Thermal Decarboxylation :

Copper acetate acts as a catalyst, with temperatures >150°C required for significant conversion .

Ring-Opening Reactions

The benzooxazole ring undergoes nucleophilic attack under alkaline conditions:

-

Hydrolysis :

This reaction proceeds via cleavage of the oxazole ring, forming phenolic intermediates .

Table 2: Ring-Opening Conditions

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOH | H₂O/EtOH | Reflux | 2-Amino-5-methylphenol | 65% | |

| K₂CO₃ | DMF | 80°C | Cyclopropane-carboxamide | 52% |

Nucleophilic Substitution

The electron-deficient benzooxazole ring participates in nucleophilic aromatic substitution (NAS):

科学研究应用

Scientific Research Applications

- Chemistry 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid serves as a building block in the synthesis of more complex molecules.

- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic applications, particularly in drug development.

- Oxidation The compound can undergo oxidation reactions, particularly at the methyl group, potentially leading to the formation of carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can target the carbonyl group within the benzooxazole ring, potentially converting it to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

- Substitution Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions, leading to the introduction of various substituents on the aromatic ring.

Analgesic and Anti-inflammatory properties

New 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives have exhibited high analgesic and anti-inflammatory activities .

Usage

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:

- Chemistry Used as a building block for the synthesis of more complex molecules.

- Biology Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Explored for its potential therapeutic applications, particularly in drug development.

- Industry Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Indole-3-butyric acid (IBA; CAS 133-32-4)

- Structure : Features an indole ring linked to a butyric acid chain.

- Applications : Widely used as a plant growth hormone to stimulate root formation in cuttings .

- Differences :

- The benzooxazolone ring in 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid replaces the indole moiety in IBA.

- The methyl group at position 5 and the oxo group at position 2 in the benzooxazolone system may enhance metabolic stability compared to IBA’s indole ring, which is prone to oxidation.

5-Methylbenzooxazol-2(3H)-one Derivatives

- Structure : Share the benzooxazolone core but lack the butyric acid chain.

- Applications : Often explored as enzyme inhibitors (e.g., lipoxygenase) or antimicrobial agents.

- Differences :

Other Benzooxazolone-Butyric Acid Hybrids

- Structure : Variants with substituents like halogens or nitro groups on the benzene ring.

- Applications : Investigated for anti-inflammatory and anticancer activities.

- Differences :

- The methyl group in this compound may reduce steric hindrance compared to bulkier substituents, facilitating receptor binding.

Comparative Data Table

Research Findings and Mechanistic Insights

- IBA : Acts via auxin signaling pathways, promoting cell elongation and division in plants. Its indole ring interacts with auxin-binding proteins .

- This compound: Preliminary studies suggest its benzooxazolone core may inhibit cyclooxygenase (COX) enzymes, analogous to nonsteroidal anti-inflammatory drugs (NSAIDs). The butyric acid chain could facilitate membrane permeability.

- Stability : The oxo group in the benzooxazolone ring enhances resistance to enzymatic degradation compared to IBA’s indole system.

生物活性

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid is a synthetic organic compound belonging to the class of benzooxazoles. This compound is characterized by a benzooxazole ring with a methyl substituent and a butyric acid moiety, which influences its biological activity. The compound has garnered attention for its potential applications in various fields, including medicinal chemistry, due to its diverse biological activities.

Structure and Composition

The molecular formula of this compound is . Its structure can be represented as follows:

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing reactions between 2-aminophenol and suitable carboxylic acid derivatives to form the benzooxazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzooxazole ring facilitates π-π interactions and hydrogen bonding, which can modulate the activity of these targets, leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans. These findings suggest that this compound may possess similar properties .

Anticancer Potential

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting structural similarities to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selective action positions them as promising candidates for further development as anticancer agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzoxazole framework can significantly affect biological activity. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring has been correlated with varying levels of antimicrobial and anticancer efficacy .

Table 1: Biological Activity Summary of Benzoxazole Derivatives

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines, including MCF-7 and A549. It was found that certain derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting their potential as lead compounds in anticancer drug development. The study emphasized the importance of structural modifications in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzoxazole derivatives were screened for antimicrobial activity against standard bacterial strains. The results indicated that some compounds displayed notable activity against Gram-positive bacteria with MIC values comparable to established antibiotics. This highlights the potential application of such compounds in treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step protocols, such as coupling benzooxazole precursors with butyric acid derivatives. For example, esterification of 5-methyl-2-oxo-benzooxazole-3-carboxylic acid with bromobutyric acid, followed by hydrolysis, is a common approach. Key steps include:

- Reagent selection : Use coupling agents like HBTU or DCC for amide/ester bond formation .

- Purification : Chromatography on silica gel (e.g., 1–20% methanol-DCM gradients) and recrystallization from ethanol or acetone improve purity .

- Yield optimization : Adjust reaction times (e.g., 16–48 hours) and stoichiometric ratios (1.5–3 equiv. of reactants) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- IR spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and benzooxazole ring vibrations (~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Look for signals at δ 2.5–3.5 ppm (CH₂ groups in butyric acid) and aromatic protons (δ 7.0–8.0 ppm) from the benzooxazole moiety .

- ¹³C NMR : Confirm the ketone (C=O, ~170–180 ppm) and carboxylic acid (COOH, ~170 ppm) groups .

- Mass spectrometry : Use HRMS (ES±) to verify the molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns .

Q. What solvent systems are suitable for solubility and stability testing?

- Methodological Answer :

- Solubility : Test in DMSO (for biological assays), methanol, or DCM (for synthesis). Avoid water due to low solubility of aromatic heterocycles .

- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., HCl/NaOH) and monitor via HPLC. Store in dry, inert environments to prevent hydrolysis of the oxo group .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Introduce substituents at the benzooxazole 5-methyl group (e.g., halogens, alkoxy chains) to assess electronic effects .

- Side-chain variations : Replace butyric acid with shorter (propionic) or bulkier (valeric) chains to study steric impacts .

- Biological testing : Evaluate analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cell-based models (e.g., cytotoxicity in cancer lines) .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PPAR-γ or COX-2. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the benzooxazole ring .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., rotamers causing signal splitting) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

- Crystallography : If crystals are obtainable (e.g., via slow evaporation from ethanol), X-ray diffraction provides definitive structural confirmation .

Q. What strategies mitigate toxicity in preclinical studies?

- Methodological Answer :

- Prodrug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance permeability and reduce GI irritation .

- Metabolic profiling : Use liver microsomes or hepatocytes to identify toxic metabolites (e.g., reactive quinones from oxidative ring cleavage) .

- In vivo models : Test in zebrafish embryos for acute toxicity and monitor organ-specific effects via histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。